![molecular formula C12H21FN2O2 B1477307 3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine CAS No. 2097944-82-4](/img/structure/B1477307.png)
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine
Overview
Description
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine (FEPP) is an important member of the piperidine family of compounds, which are widely used in a variety of applications, such as drugs, cosmetics, and food additives. FEPP has been studied extensively due to its unique properties, which make it an attractive candidate for further research.
Scientific Research Applications
1. Cytotoxicity and Anticancer Potential
Piperidone derivatives, including structures related to 3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine, have been synthesized and studied for their cytotoxic effects, particularly on cancer cells such as HeLa cells. These compounds, through structural optimization, show potential for the development of anticancer drugs, suggesting that related compounds may have similar therapeutic applications (Parthiban et al., 2011).
2. Molecular Recognition and Targeted Protein Degradation
Fluorination and hydroxylation of proline residues, closely related to the core structure of 3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine, affect the molecular recognition by biological systems. This alteration in recognition plays a crucial role in targeted protein degradation, a process critical for developing new therapeutic strategies. Such chemical modifications are integral in the synthesis and functional analysis of fluoro-hydroxyprolines and their role in targeted protein degradation (Testa et al., 2018).
3. Potential in Peptide Scaffolding and Cancer Treatment
Derivatives related to 3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine, like 3-fluoroazetidinecarboxylic acids, show promise as peptide scaffolds and have been explored for their inhibitory effects on pancreatic cancer cell growth. This indicates the potential of structurally similar compounds in pharmaceutical applications, especially in developing treatments for challenging conditions like cancer (Liu et al., 2015).
properties
IUPAC Name |
[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-5-3-9-8-15(7-4-11(9)16)12(17)10-2-1-6-14-10/h9-11,14,16H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJPYNJCMGJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C(C2)CCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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